n-Nitrosomorpholine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

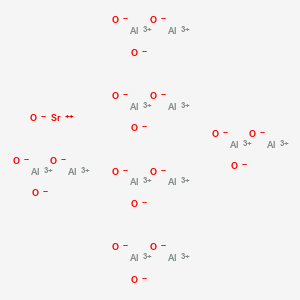

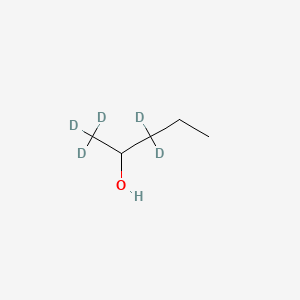

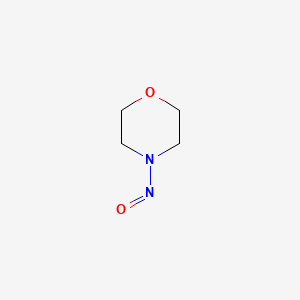

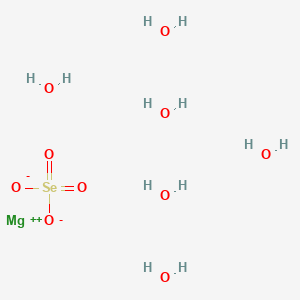

N-Nitrosomorpholine-d8 is a deuterium-labeled version of N-Nitrosomorpholine . N-Nitrosomorpholine is a nitrosamine that is sensitive to light and is a strong animal carcinogen . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of N-Nitrosomorpholine-d8 involves the use of deuterium . The chemical name for N-Nitrosomorpholine-d8 is 4-Nitrosomorpholine-2,2,3,3,5,5,6,6-d8 .Molecular Structure Analysis

The molecular formula of N-Nitrosomorpholine-d8 is C4D8N2O2 . Its molecular weight is 124.17 .Chemical Reactions Analysis

N-Nitrosamines, including N-Nitrosomorpholine-d8, have been analyzed using liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry . This method provides for the separation, identification, and quantification of nine N-nitrosamines in water .Scientific Research Applications

Oncocytic Transformation in Endocrine Organs

n-Nitrosomorpholine (NMO): has been studied for its effects on endocrine organs. Research has shown that NMO can induce oncocytic transformation, which is characterized by cells with abundant eosinophilic, granular cytoplasm and a large hyperchromatic nucleus . This transformation was observed in the thyroid, adrenal, and pituitary glands, as well as the pancreas of NMO-exposed rats . Understanding this process is crucial for advancing our knowledge of oncocytosis in endocrine organs, which may have implications for human health given the prevalence of endocrine-disrupting chemicals in the environment.

Carcinogenicity and Environmental Presence

NMO is recognized as a common N-nitroso compound and a potential environmental carcinogen. It has been detected in discharged water from sewage treatment plants, cosmetics, toiletries, and as an air pollutant near tire-manufacturing and rubber factories . The compound’s carcinogenic properties, particularly its hepatotoxicity and ability to induce hepatocellular carcinoma, make it a subject of significant interest in environmental health research .

Analytical Methods in Food Safety

The development of analytical methods for detecting NMO in agricultural food matrices is another important application. Gas chromatography-positive chemical ionization-tandem mass spectrometry (GC-PCI-MS/MS) has been used to establish quantitative methods for detecting NMO and other N-nitrosamines in various food matrices, including rice soup, apple juice, corn oil, and alcoholic beverages . These methods are vital for ensuring food safety and protecting public health.

Water Pollution and Treatment

NMO’s presence in various bodies of water has raised concerns due to its carcinogenic risks and harmful mutagenic effects. Studies on the occurrence and mass loads of NMO in water bodies are essential for developing effective water treatment solutions and for assessing the environmental impact of this compound .

Safety and Hazards

N-Nitrosomorpholine-d8 is toxic if swallowed and is suspected of causing cancer . It is also a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes, and is moderately toxic by inhalation .

Future Directions

Mechanism of Action

Target of Action

n-Nitrosomorpholine-d8 is a deuterium-labeled variant of n-Nitrosomorpholine .

Mode of Action

It is suggested that n-nitrosomorpholine and its metabolites may induce dna damage by directly forming reactive oxygen species or compounds which crosslink dna . This can lead to mutations and potentially cancer.

Biochemical Pathways

It is known that nitrosamines, including n-nitrosomorpholine, can be formed endogenously from nitrate and nitrite and secondary amines . This suggests that n-Nitrosomorpholine may interact with biochemical pathways involving these compounds.

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of n-Nitrosomorpholine-d8, potentially impacting its bioavailability.

Result of Action

The primary result of n-Nitrosomorpholine’s action is its carcinogenic and mutagenic effects . It is a strong animal carcinogen , indicating that it can cause cancer in various tissues. The exact molecular and cellular effects would depend on the specific tissues and cells affected.

Action Environment

The action of n-Nitrosomorpholine can be influenced by various environmental factors. For example, it can be generated from N-nitrosating species formed by salivary nitrite and stomach acid, potentially leading to more damage in individuals with acid reflux . Furthermore, it is sensitive to light , which could influence its stability and efficacy.

properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDGKXYMTYWTB-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Nitrosomorpholine-d8 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)

![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)